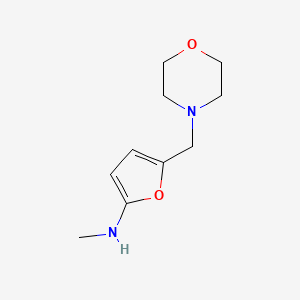
N-Methyl-5-(morpholinomethyl)furan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-5-(morpholinomethyl)furan-2-amine is a chemical compound that belongs to the class of furan derivatives It features a furan ring substituted with a morpholinomethyl group and an N-methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(morpholinomethyl)furan-2-amine can be achieved through a multi-step process. One common method involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with morpholine to form 5-(morpholinomethyl)furan-2-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-5-(morpholinomethyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-5-(morpholinomethyl)furan-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-Methyl-5-(morpholinomethyl)furan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-5-(pyridin-3-yl)furan-2-ylmethanamine: Similar structure but with a pyridine ring instead of a morpholine group.
2,5-Bis(N-methyl-aminomethyl)furan: Features two N-methyl-aminomethyl groups on the furan ring.
Uniqueness
N-Methyl-5-(morpholinomethyl)furan-2-amine is unique due to the presence of both a morpholinomethyl group and an N-methylamine group on the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
N-methyl-5-(morpholin-4-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C10H16N2O2/c1-11-10-3-2-9(14-10)8-12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 |
Clave InChI |
XCPXVMAYMPKPDM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(O1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
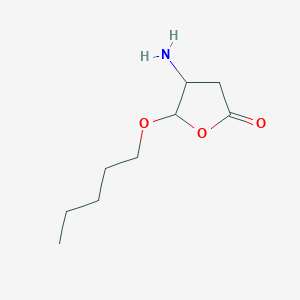
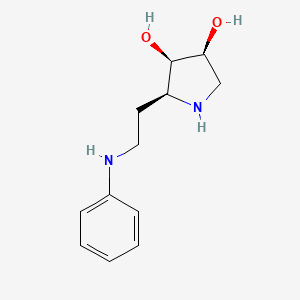
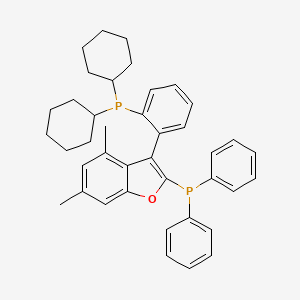
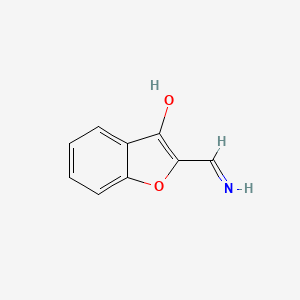
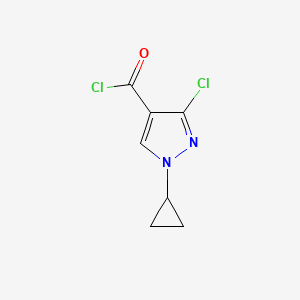
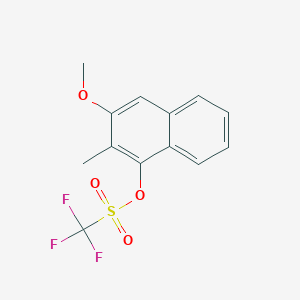
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
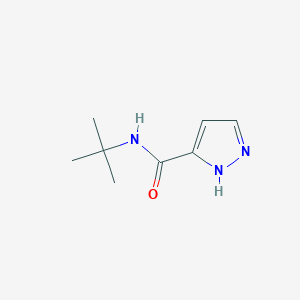
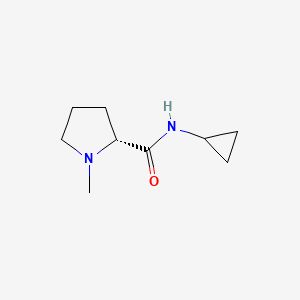

![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
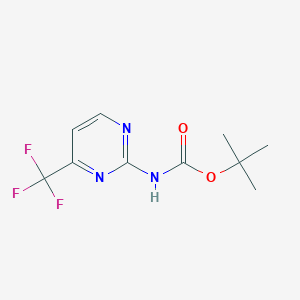
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
